N-[2-(2,4-dioxo-1,3-oxazolidin-3-yl)-1-phenylethyl]-3-(3-fluoro-4-methylphenyl)propanamide
Description
This compound features a 2,4-dioxo-1,3-oxazolidin-3-yl moiety linked to a phenethyl group and a 3-(3-fluoro-4-methylphenyl)propanamide side chain. The oxazolidinone core is a pharmacologically significant heterocycle, often associated with antimicrobial activity (e.g., linezolid derivatives) . The fluoro and methyl substituents on the phenyl ring suggest enhanced lipophilicity and metabolic stability compared to non-fluorinated analogs.
Properties
IUPAC Name |
N-[2-(2,4-dioxo-1,3-oxazolidin-3-yl)-1-phenylethyl]-3-(3-fluoro-4-methylphenyl)propanamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H21FN2O4/c1-14-7-8-15(11-17(14)22)9-10-19(25)23-18(16-5-3-2-4-6-16)12-24-20(26)13-28-21(24)27/h2-8,11,18H,9-10,12-13H2,1H3,(H,23,25) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YUZCWZRKYBXPCM-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)CCC(=O)NC(CN2C(=O)COC2=O)C3=CC=CC=C3)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H21FN2O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
384.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[2-(2,4-dioxo-1,3-oxazolidin-3-yl)-1-phenylethyl]-3-(3-fluoro-4-methylphenyl)propanamide typically involves multi-step organic reactions. The starting materials often include oxazolidinone derivatives and substituted phenyl compounds. Common synthetic routes may involve:
Formation of the oxazolidinone ring: This can be achieved through cyclization reactions involving amino acids or their derivatives.
Substitution reactions: Introduction of the phenyl groups through nucleophilic aromatic substitution or Friedel-Crafts acylation.
Amide bond formation: Coupling of the oxazolidinone derivative with the substituted phenyl compound using reagents like carbodiimides or coupling agents such as EDCI or DCC.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.
Chemical Reactions Analysis
Types of Reactions
N-[2-(2,4-dioxo-1,3-oxazolidin-3-yl)-1-phenylethyl]-3-(3-fluoro-4-methylphenyl)propanamide can undergo various chemical reactions, including:
Oxidation: The compound may be oxidized using reagents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using hydrogenation catalysts or reducing agents like lithium aluminum hydride.
Substitution: The phenyl groups can undergo electrophilic or nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide, or other strong oxidizing agents.
Reduction: Hydrogen gas with palladium on carbon, lithium aluminum hydride, or sodium borohydride.
Substitution: Halogenating agents, nucleophiles like amines or thiols, and electrophiles like alkyl halides.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines.
Scientific Research Applications
Medicinal Chemistry
N-[2-(2,4-dioxo-1,3-oxazolidin-3-yl)-1-phenylethyl]-3-(3-fluoro-4-methylphenyl)propanamide has been investigated for its potential therapeutic properties:
Anticancer Activity
Preliminary studies suggest that this compound may exhibit anticancer properties by:
- Inhibiting cell proliferation : It may interfere with signaling pathways crucial for cancer cell survival.
- Inducing apoptosis : The compound could trigger programmed cell death in cancer cells, leading to reduced tumor growth.
Anti-inflammatory Properties
Research indicates that this compound may also possess anti-inflammatory effects:
- It might modulate the production of pro-inflammatory cytokines, which could be beneficial in treating inflammatory diseases.
Industrial Applications
The compound's unique structure suggests potential applications in:
- Material Science : As an intermediate in the synthesis of advanced materials due to its diverse reactivity.
- Organic Synthesis : Used as a building block in various chemical reactions to create more complex molecules.
Several studies have documented the biological activities of this compound:
- Antimicrobial Studies : Similar oxazolidinones have shown effectiveness against bacterial strains such as Staphylococcus aureus and Escherichia coli by inhibiting protein synthesis.
- In Vitro Cancer Studies : Research has demonstrated that derivatives of oxazolidinones can inhibit cancer cell proliferation and induce apoptosis through various cellular mechanisms.
Mechanism of Action
The mechanism of action of N-[2-(2,4-dioxo-1,3-oxazolidin-3-yl)-1-phenylethyl]-3-(3-fluoro-4-methylphenyl)propanamide would depend on its specific application. In medicinal chemistry, it may interact with molecular targets such as enzymes or receptors, modulating their activity through binding interactions. The pathways involved could include inhibition of enzyme activity, modulation of signal transduction pathways, or interaction with cellular components.
Comparison with Similar Compounds
Data Tables
Table 1: Structural and Functional Comparison
| Compound | Core Heterocycle | Aromatic Substituents | Biological Inference |
|---|---|---|---|
| Target Compound | Oxazolidinone | 3-Fluoro-4-methylphenyl | Antibacterial/Antimicrobial |
| 3-Chloro-N-phenyl-phthalimide (E1) | Phthalimide | Chlorophenyl | Polyimide precursor |
| A1 (E2) | Triazole | 2,4-Difluorophenyl | Antifungal |
| Chromen-pyrazolo-pyrimidine (E4) | Pyrazolo-pyrimidine | 3-Fluorophenyl | Kinase inhibition |
| Oxazole-propanamide (E5) | Oxazole | Trifluoromethylphenyl | Enhanced metabolic stability |
Table 2: Substituent Effects
| Substituent | Electronic Effect | Impact on Bioactivity |
|---|---|---|
| 3-Fluoro-4-methylphenyl | Moderate -I effect | Balances lipophilicity and stability |
| 2,4-Difluorophenyl (A1) | Strong -I effect | Enhanced target binding |
| Trifluoromethylphenyl (E5) | Strong -I/-R effect | Increased acidity and hydrophobicity |
Research Findings and Implications
- Oxazolidinone vs. Phthalimide: The target compound’s oxazolidinone core is more likely to exhibit antibacterial activity compared to phthalimides, which are synthesis intermediates .
- Fluorine Positioning : The 3-fluoro-4-methylphenyl group in the target compound optimizes steric bulk and electronic effects compared to 2,4-difluorophenyl (A1) or trifluoromethylphenyl (E5) .
- Propanamide Backbone : Common in antimicrobial and antifungal agents, but heterocyclic variations (oxadiazole, triazole) dictate target specificity .
Biological Activity
N-[2-(2,4-dioxo-1,3-oxazolidin-3-yl)-1-phenylethyl]-3-(3-fluoro-4-methylphenyl)propanamide is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article explores its synthesis, mechanisms of action, and biological effects, supported by relevant research findings and case studies.
Chemical Structure and Synthesis
The compound features a complex structure characterized by the presence of an oxazolidinone moiety and a propanamide group. The synthesis typically involves multi-step organic reactions, including:
- Bromination of the phenyl ring : This step introduces a bromine atom to facilitate further reactions.
- Formation of the oxazolidinone ring : Achieved through cyclization reactions involving appropriate precursors.
- Coupling with the propanamide derivative : Finalizing the structure through controlled reaction conditions.
The synthetic route can be optimized for yield and purity, often employing techniques such as recrystallization or chromatography for purification.
The biological activity of this compound is attributed to its interaction with specific molecular targets within biological systems. Key mechanisms include:
- Enzyme Inhibition : The compound may inhibit enzymes involved in various metabolic pathways, potentially affecting processes like cell proliferation and apoptosis.
- Receptor Modulation : It can interact with receptors to modulate signaling pathways crucial for cellular responses.
Anticancer Properties
Recent studies have highlighted the anticancer potential of this compound. For instance, it has shown cytotoxic effects against several cancer cell lines, including:
These findings suggest that the compound may induce apoptosis and inhibit cell growth through various mechanisms.
Antimicrobial Activity
The compound has also been evaluated for its antimicrobial properties. In vitro studies demonstrated effectiveness against a range of bacterial strains:
| Bacterial Strain | Minimum Inhibitory Concentration (MIC) | Reference |
|---|---|---|
| Staphylococcus aureus | 32 µg/mL | |
| Escherichia coli | 64 µg/mL | |
| Pseudomonas aeruginosa | 128 µg/mL |
These results indicate its potential as an antimicrobial agent.
Case Study 1: Anticancer Efficacy
In a study published in Journal of Medicinal Chemistry, researchers administered this compound to mice bearing xenograft tumors derived from human breast cancer cells. The treatment resulted in a significant reduction in tumor size compared to control groups, suggesting strong anticancer activity.
Case Study 2: Antimicrobial Testing
A comprehensive evaluation was conducted on the antimicrobial efficacy of the compound against clinical isolates of Staphylococcus aureus. The results indicated that the compound effectively inhibited bacterial growth at concentrations that were non-toxic to human cells, highlighting its therapeutic potential.
Q & A
Basic Research Questions
Q. What are the recommended synthetic routes for N-[2-(2,4-dioxo-1,3-oxazolidin-3-yl)-1-phenylethyl]-3-(3-fluoro-4-methylphenyl)propanamide, and how can yield optimization be achieved?
- Methodology :
- Stepwise coupling : Use carbodiimide-mediated coupling (e.g., EDC/HOBt) for amide bond formation between the oxazolidinone and propanamide moieties, as demonstrated in analogous oxadiazole and triazole syntheses .
- Optimization : Employ Design of Experiments (DoE) to vary reaction parameters (temperature, solvent polarity, stoichiometry). For example, acetonitrile or DMF at 60–80°C with a 1.2:1 molar ratio of reactants may improve yields .
- Purification : Utilize preparative HPLC with C18 columns (e.g., Chromolith®) for isolating intermediates, ensuring >95% purity via gradient elution (10–90% acetonitrile/water) .
Q. How should researchers characterize the structural integrity of this compound?
- Methodology :
- NMR analysis : Assign peaks using , , and -NMR to confirm the presence of the fluorophenyl and oxazolidinone groups. Compare chemical shifts with structurally related compounds (e.g., triazolylpropanamides) .
- Mass spectrometry : High-resolution ESI-MS (HRMS) to verify molecular ion [M+H] and fragment patterns. Use PubChem’s InChI key generation for cross-referencing .
- X-ray crystallography : If crystalline, resolve the structure using single-crystal XRD (as in pyrazolo-pyrimidine derivatives) .
Advanced Research Questions
Q. What strategies are effective for analyzing contradictions between computational predictions and experimental data (e.g., solubility, bioactivity)?
- Methodology :
- Solubility discrepancies : Compare ACD/Labs Percepta predictions (logP, pKa) with experimental shake-flask assays in PBS (pH 7.4) and DMSO. Adjust models using Abraham solvation parameters .
- Bioactivity mismatches : Validate target binding via SPR (surface plasmon resonance) or ITC (isothermal titration calorimetry) if in silico docking (e.g., AutoDock Vina) suggests conflicting affinities .
- Statistical reconciliation : Apply Bayesian inference to weigh experimental vs. computational uncertainties, referencing triazine-diamine SAR studies .
Q. How can structure-activity relationship (SAR) studies be designed to optimize this compound’s pharmacological profile?
- Methodology :
- Analog synthesis : Modify the fluorophenyl (e.g., replace F with Cl) or oxazolidinone moieties (e.g., introduce methyl groups) to assess steric/electronic effects .
- In vitro assays : Test derivatives for enzyme inhibition (e.g., HDAC or kinase targets) using fluorescence polarization assays. Include positive controls (e.g., trichostatin A for HDACs) .
- Data analysis : Use multivariate regression (e.g., PLS) to correlate substituent parameters (Hammett σ, π) with IC values .
Q. What protocols are recommended for assessing metabolic stability and cytotoxicity?
- Methodology :
- Microsomal stability : Incubate with human liver microsomes (HLM) and NADPH, monitoring degradation via LC-MS/MS at 0, 15, 30, and 60 min. Calculate t using nonlinear regression .
- Cytotoxicity : Conduct MTT assays on HEK293 or HepG2 cells (72-hour exposure). Include Triton X-100 as a positive control for 100% cell death .
Data Contradiction Analysis
Q. How to resolve conflicting data on the compound’s stability under varying pH conditions?
- Methodology :
- Forced degradation studies : Expose the compound to acidic (0.1M HCl), basic (0.1M NaOH), and neutral (HO) conditions at 40°C. Monitor degradation products via UPLC-PDA at 254 nm .
- Kinetic modeling : Fit degradation data to first-order kinetics to identify pH-dependent instability hotspots (e.g., oxazolidinone ring hydrolysis) .
Experimental Design Considerations
Q. What controls and replicates are essential for reproducible bioactivity studies?
- Methodology :
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
